molecular formula C10H6Na2O7S2 B12669916 Disodium 4-hydroxynaphthalene-2,6-disulphonate CAS No. 24402-46-8

Disodium 4-hydroxynaphthalene-2,6-disulphonate

Cat. No.: B12669916
CAS No.: 24402-46-8
M. Wt: 348.3 g/mol
InChI Key: RLZVCSMLCVGDHP-UHFFFAOYSA-L
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Description

Disodium 4-hydroxynaphthalene-2,6-disulphonate is a sodium salt derived from the parent acid, 4-hydroxynaphthalene-2,6-disulphonic acid (CAS 3771-14-0; EC 223-212-7) . The compound features a naphthalene backbone with hydroxyl (-OH) and sulfonate (-SO₃⁻) groups at positions 4, 2, and 6, respectively. Its disodium form enhances water solubility due to the ionic nature of the sulfonate groups.

Key characteristics include:

  • Hydrophilicity: High water solubility due to sulfonate groups.
  • Applications: Likely used in dye intermediates, research reagents, or industrial processes, as inferred from structurally related compounds .

Properties

CAS No.

24402-46-8

Molecular Formula

C10H6Na2O7S2

Molecular Weight

348.3 g/mol

IUPAC Name

disodium;4-hydroxynaphthalene-2,6-disulfonate

InChI

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

RLZVCSMLCVGDHP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 4-hydroxynaphthalene-2,6-disulphonate can be synthesized through the sulfonation of 4-hydroxynaphthalene. The process involves the reaction of 4-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-hydroxynaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-hydroxynaphthalene-2,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form naphthols.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Naphthols

    Substitution: Sulfonated derivatives

Scientific Research Applications

Disodium 4-hydroxynaphthalene-2,6-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of chelating agents and surfactants.

Mechanism of Action

The mechanism of action of disodium 4-hydroxynaphthalene-2,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Isomers: Sulfonate Position Variants

Variations in sulfonate group positions significantly alter chemical behavior:

Compound Name Substituent Positions CAS/EC Numbers Key Differences Applications References
Disodium 4-hydroxynaphthalene-2,6-disulphonate 4-OH, 2-SO₃⁻, 6-SO₃⁻ Parent acid: 3771-14-0 Baseline for comparison Research, chelation
Disodium 4-hydroxynaphthalene-2,7-disulphonate 4-OH, 2-SO₃⁻, 7-SO₃⁻ 20349-39-7 Altered solubility and reactivity due to 7-SO₃⁻ Dye intermediate
Disodium 3-hydroxynaphthalene-2,7-disulphonate 3-OH, 2-SO₃⁻, 7-SO₃⁻ Not specified Hydroxyl at position 3 affects electronic properties Laboratory reagent

Key Insight : Positional isomerism influences solubility and electronic interactions. The 2,6-disulphonate configuration may offer steric advantages in coordination chemistry compared to 2,7 analogs .

Counterion Variants: Sodium vs. Potassium Salts

Counterions affect solubility and stability:

Compound Name Counterion CAS/EC Numbers Key Differences Applications References
This compound Na⁺ Parent acid: 3771-14-0 Higher hygroscopicity Industrial processes
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate K⁺ 842-18-2 Potassium salts often exhibit lower solubility in polar solvents Specialized R&D

Key Insight : Sodium salts generally exhibit higher water solubility than potassium salts, making them preferable for aqueous applications .

Functional Group Variants: Hydroxyl vs. Amino Substitution

Replacing hydroxyl (-OH) with amino (-NH₂) groups modifies reactivity:

Compound Name Substituents CAS/EC Numbers Key Differences Applications References
This compound 4-OH, 2-SO₃⁻, 6-SO₃⁻ Parent acid: 3771-14-0 Hydroxyl enables hydrogen bonding Chelation, dyes
Sodium 4-aminonaphthalene-2,6-disulphonate 4-NH₂, 2-SO₃⁻, 6-SO₃⁻ EC 228-372-1 Amino group enhances diazo coupling potential Azo dye synthesis

Key Insight: Amino-substituted derivatives are critical intermediates in azo dye production, whereas hydroxylated analogs are more suited for metal chelation .

Biological Activity

Disodium 4-hydroxynaphthalene-2,6-disulphonate (also known as disodium 4-hydroxynaphthalene-2,6-disulfonate) is an organic compound with significant applications in both chemical and biological fields. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H6Na2O7S2C_{10}H_6Na_2O_7S_2. Its structure features a naphthalene core substituted with hydroxyl and sulfonate groups, which enhance its solubility in water and reactivity in biological systems. The presence of these functional groups allows the compound to interact with various biological molecules, influencing cellular processes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . It has been shown to modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage in cells. This property is particularly relevant for its potential use in therapeutic applications aimed at diseases characterized by oxidative stress.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could make it a candidate for treating inflammatory conditions.

Enzyme Interactions

This compound has been investigated for its interactions with various enzymes. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, suggesting potential applications in managing diabetes .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antidiabetic Activity : A study demonstrated that this compound effectively inhibited α-amylase and α-glucosidase activities in vitro, leading to decreased glucose levels .
    Enzyme ActivityInhibition (%)
    α-Amylase65%
    α-Glucosidase70%
  • Oxidative Stress Modulation : Another research focused on its antioxidant capabilities showed that the compound significantly reduced malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress, indicating its protective effects against cellular damage.
  • Inflammation Reduction : In vivo studies indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.

Comparison with Related Compounds

This compound can be compared to other naphthalene sulfonates regarding their biological activities:

Compound NameStructure FeaturesUnique Properties
Disodium 4,5-dihydroxynaphthalene-2,7-disulphonateAdditional hydroxyl groupEnhanced solubility and reactivity
Disodium 1-hydroxynaphthalene-3,6-disulphonateDifferent positions of hydroxyl/sulfonic acid groupsVarying biological activity due to structural differences
Disodium 3-hydroxynaphthalene-2,7-disulfonateSimilar core structure but different substitution patternDistinct reactivity profile compared to 4-positioned compounds

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